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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B1680116 Get Quote

Technical Support Center: NSC 109555
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with NSC
109555.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of NSC 109555?

A1: NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2

(Chk2), a key serine/threonine kinase involved in the DNA damage response pathway.[1][2][3]

It has a reported IC50 value of approximately 200-240 nM in cell-free kinase assays.[1][2]

Q2: How selective is NSC 109555 for Chk2?

A2: NSC 109555 exhibits high selectivity for Chk2 over the closely related kinase Chk1 (IC50 >

10 μM).[1] However, it has been shown to inhibit other kinases at higher concentrations.

Q3: What are the known off-target effects of NSC 109555?

A3: NSC 109555 has been observed to inhibit Brk, c-Met, Insulin-like Growth Factor Receptor

(IGFR), and Lymphocyte-specific protein tyrosine kinase (LCK) with IC50 values in the

micromolar range.[1] Additionally, it has been reported to attenuate mitochondrial ATP

synthesis.
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Q4: Why might I observe a lack of activity of NSC 109555 in my cell-based assays despite its

potency in biochemical assays?

A4: The discrepancy between biochemical potency and cellular activity may be attributed to the

physicochemical properties of NSC 109555. The presence of two guanidino groups makes the

molecule highly polar and doubly charged at physiological pH. This can result in poor cell

permeability, limiting its access to intracellular targets.

Q5: Can NSC 109555 potentiate the effects of other anticancer agents?

A5: Yes, NSC 109555 has been shown to potentiate the cytotoxicity of the DNA-damaging

agent gemcitabine in pancreatic cancer cells.[1] This effect is associated with an enhanced

production of reactive oxygen species (ROS).[1]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1680116?utm_src=pdf-body
https://www.benchchem.com/product/b1680116?utm_src=pdf-body
https://www.benchchem.com/product/b1680116?utm_src=pdf-body
https://www.benchchem.com/product/b1680116?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

No inhibition of Chk2 activity in

cell-based assays.

Poor cell permeability of NSC

109555 due to its high polarity.

- Increase the concentration of

NSC 109555 used in the

assay.- Increase the incubation

time to allow for sufficient

uptake.- Consider using a cell

line with higher transporter

expression or a

permeabilization agent (use

with caution as it may

introduce artifacts).- If

possible, use a cell-free

system to confirm direct target

engagement.

Unexpected cellular

phenotypes or toxicity.

Off-target effects of NSC

109555.

- Perform a kinase panel

screen to identify other

potential targets in your

experimental system.-

Investigate potential

mitochondrial toxicity by

measuring ATP levels,

mitochondrial membrane

potential, or oxygen

consumption.- Assess for

potential DNA binding,

although less likely, it is a

theoretical possibility for bis-

guanylhydrazones.- Use a

structurally unrelated Chk2

inhibitor as a control to confirm

that the observed phenotype is

due to Chk2 inhibition.

Variability in experimental

results.

Compound stability and

solubility.

- Prepare fresh stock solutions

of NSC 109555 in a suitable

solvent like DMSO.- Avoid

repeated freeze-thaw cycles of
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stock solutions.- Ensure

complete solubilization of the

compound in your assay buffer

and visually inspect for any

precipitation.

Difficulty reproducing

potentiation of gemcitabine

cytotoxicity.

Suboptimal experimental

conditions.

- Optimize the concentration of

both NSC 109555 and

gemcitabine. A synergistic

effect may only be apparent

within a specific concentration

range.- Optimize the timing of

drug addition. Co-incubation or

pre-incubation with NSC

109555 before gemcitabine

treatment may yield different

results.- Measure ROS levels

to confirm the mechanism of

synergy in your cell line.

Quantitative Data Summary
Table 1: Inhibitory Activity of NSC 109555 against Various Kinases

Target Kinase IC50 (nM) Reference

Chk2 200 [1]

Chk2 (autophosphorylation) 240 [1]

Brk 210 [1]

c-Met 6,000 [1]

IGFR 7,400 [1]

LCK 7,100 [1]

Chk1 >10,000 [1]
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Experimental Protocols
Chk2 Kinase Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of NSC 109555 against Chk2 kinase.

Materials:

Recombinant human Chk2 enzyme

Chk2 substrate (e.g., Histone H1 or a synthetic peptide)

ATP (Adenosine triphosphate)

NSC 109555

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

96-well plates

Incubator

Scintillation counter or luminometer

Procedure:

Prepare serial dilutions of NSC 109555 in DMSO, and then dilute further in kinase assay

buffer.

In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and the diluted NSC
109555 or vehicle control (DMSO).

Add the recombinant Chk2 enzyme to each well to initiate the pre-incubation. Incubate for

10-15 minutes at room temperature.

Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP if using the radioactive

method).
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Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

If using the radioactive method, spot the reaction mixture onto phosphocellulose paper, wash

extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated

radioactivity using a scintillation counter.

If using a non-radioactive method, follow the manufacturer's instructions for the detection

reagent (e.g., add ADP-Glo™ reagent and measure luminescence).

Calculate the percentage of Chk2 inhibition for each NSC 109555 concentration and

determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay for Gemcitabine Potentiation
Objective: To assess the ability of NSC 109555 to enhance the cytotoxic effects of gemcitabine

in cancer cells.

Materials:

Pancreatic cancer cell line (e.g., MIA PaCa-2)

Complete cell culture medium

NSC 109555

Gemcitabine

Cell viability reagent (e.g., MTT, MTS, or resazurin)

96-well cell culture plates

Plate reader

Procedure:

Seed the pancreatic cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.
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Prepare serial dilutions of NSC 109555 and gemcitabine in the complete cell culture

medium.

Treat the cells with:

Vehicle control (medium with DMSO)

NSC 109555 alone at various concentrations

Gemcitabine alone at various concentrations

A combination of NSC 109555 and gemcitabine at various concentrations.

Incubate the cells for a specified period (e.g., 48-72 hours).

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate for the recommended time to allow for color development.

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Analyze the data to determine if the combination of NSC 109555 and gemcitabine results in

a synergistic, additive, or antagonistic effect on cell viability. This can be done by calculating

the Combination Index (CI).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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